molecular formula C21H13Cl3N2O3 B15082682 [4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

[4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

Cat. No.: B15082682
M. Wt: 447.7 g/mol
InChI Key: WQSICWVRYYGKPK-BRJLIKDPSA-N
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Description

[4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of chlorobenzoyl and dichlorobenzoate groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate typically involves a multi-step process. The initial step often includes the preparation of the hydrazone intermediate by reacting 2-chlorobenzoyl hydrazine with an appropriate aldehyde or ketone under acidic or basic conditions. This intermediate is then subjected to a condensation reaction with 2,4-dichlorobenzoic acid or its derivatives to form the final product. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable production.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

    Substitution: The presence of chlorine atoms makes the compound susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • tert-Butyl carbamate

Uniqueness

Compared to similar compounds, [4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate stands out due to its unique combination of chlorobenzoyl and dichlorobenzoate groups. This structural feature imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for a wide range of applications in various fields.

Properties

Molecular Formula

C21H13Cl3N2O3

Molecular Weight

447.7 g/mol

IUPAC Name

[4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C21H13Cl3N2O3/c22-14-7-10-17(19(24)11-14)21(28)29-15-8-5-13(6-9-15)12-25-26-20(27)16-3-1-2-4-18(16)23/h1-12H,(H,26,27)/b25-12+

InChI Key

WQSICWVRYYGKPK-BRJLIKDPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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